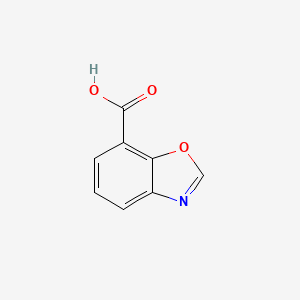

1,3-Benzoxazole-7-carboxylic acid

Description

Contextual Significance of the Benzoxazole (B165842) Core Structure in Heterocyclic Chemistry

Benzoxazole, a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in medicinal chemistry and materials science. nih.govtaylorandfrancis.comglobalresearchonline.net Its aromatic and relatively stable structure, which also possesses reactive sites for functionalization, makes it a versatile scaffold. wikipedia.org Benzoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov This has led to their incorporation into a number of commercially available drugs. wikipedia.org Furthermore, their unique photophysical properties have made them valuable as fluorescent probes and optical brighteners. taylorandfrancis.comglobalresearchonline.net The ability of the benzoxazole nucleus to act as a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules. jocpr.com

Unique Aspects of 1,3-Benzoxazole-7-carboxylic Acid within the Benzoxazole Class

While the benzoxazole family is broad, this compound distinguishes itself through the presence of a carboxylic acid group at the 7-position of the benzoxazole ring. This functional group significantly influences the molecule's chemical reactivity and potential applications. The carboxylic acid moiety can act as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives such as esters and amides. This capability is crucial for developing new compounds with tailored biological activities or material properties. For instance, the strategic placement of a halogen at the 7-position of the benzoxazole nucleus, often in conjunction with other substituents, has been shown to enhance the biological activity of certain derivatives. nih.govnih.gov

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 208772-24-1 chemscene.com |

| Molecular Formula | C8H5NO3 chemscene.com |

| Molecular Weight | 163.13 g/mol chemscene.com |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid apolloscientific.co.uk |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Synthesis and Manufacturing

The synthesis of benzoxazoles can be achieved through various methods. A common approach involves the condensation of o-aminophenols with either carboxylic acids or their derivatives, such as aldehydes or acid chlorides. taylorandfrancis.comnih.gov These reactions can be facilitated by the use of catalysts, including Brønsted or Lewis acids, and can sometimes be performed under solvent-free conditions or with the assistance of microwave irradiation to improve efficiency. acs.orgijbpas.com The synthesis of 2-substituted benzoxazoles, for example, can be achieved through the reaction of 2-aminophenol (B121084) with aromatic aldehydes or carboxylic acid derivatives under oxidative conditions. nih.gov More modern and environmentally friendly methods utilize ionic liquids or electrochemical oxidation to promote the cyclization reaction. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is largely dictated by its two main functional components: the benzoxazole ring and the carboxylic acid group.

Reactions involving the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. These reactions are pivotal for creating a library of derivatives with potentially enhanced biological activities or modified physical properties. For example, the synthesis of methyl esters of benzoxazole carboxylic acids has been reported. iucr.org

Reactions involving the Benzoxazole Ring: The benzoxazole ring itself is relatively stable due to its aromaticity. wikipedia.org However, it can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents. globalresearchonline.net

Spectroscopic and Analytical Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum of benzoxazole derivatives typically shows signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts are influenced by the nature and position of the substituents. nih.govacs.org |

| ¹³C NMR | The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbonyl carbon of the carboxylic acid and the carbons of the benzoxazole ring appear at characteristic chemical shifts. iucr.orgacs.org |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. nih.govnih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as bands associated with the aromatic C-H and C=N bonds of the benzoxazole ring. nih.gov |

Applications in Research and Development

Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of new therapeutic agents. nih.govjocpr.com Derivatives of benzoxazole have demonstrated a wide range of pharmacological activities, including:

Antimicrobial Activity: Many benzoxazole derivatives exhibit potent activity against various strains of bacteria and fungi. nih.govnih.gov The introduction of specific substituents can modulate this activity.

Anticancer Activity: Certain benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov

Other Biological Activities: The benzoxazole core is also found in compounds with anti-inflammatory, antiviral, and other therapeutic properties. nih.govnih.gov

Materials Science

The unique photophysical properties of benzoxazoles make them attractive for applications in materials science. taylorandfrancis.com They are used in the development of:

Fluorescent Probes: Their inherent fluorescence can be tuned by chemical modification, making them suitable for use as sensors and imaging agents. globalresearchonline.net

Organic Light-Emitting Diodes (OLEDs): The high stability and fluorescence of some benzoxazole derivatives make them candidates for use in OLED technology.

Chemical Intermediate

Due to its reactive carboxylic acid group, this compound is a versatile intermediate in organic synthesis. acs.org It can be used to construct more complex molecules with desired functionalities for a wide range of applications in both academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQTAYWCUAENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593050 | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-24-1 | |

| Record name | 7-Benzoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 1,3 Benzoxazole 7 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) at the 7-position is the most acidic and reactive site for many common organic transformations. Its reactivity is analogous to other aromatic carboxylic acids, characterized by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Key reactions involving the carboxylic acid moiety include:

Salt Formation : As a typical carboxylic acid, it readily reacts with bases to form carboxylate salts. This reaction is straightforward and occurs with a wide range of inorganic and organic bases.

Substitution of the Hydroxyl Group : The hydroxyl group of a carboxylic acid is generally a poor leaving group. Therefore, reactions involving its substitution typically require prior activation. This can be achieved by converting the carboxylic acid into more reactive derivatives such as acyl chlorides, acid anhydrides, or activated esters.

Esterification and Amidation : These are among the most common derivatizations. Direct esterification can be achieved by reacting the acid with an alcohol under acidic catalysis (Fischer esterification). Amide formation typically requires coupling agents to activate the carboxylic acid before reaction with an amine.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (7-(hydroxymethyl)benzoxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation : While generally requiring harsh conditions for simple aromatic acids, decarboxylation can be facilitated if a suitable ortho-substituent is present that can stabilize the resulting carbanion or if specific catalytic methods are employed.

The electrophilicity of the carbonyl carbon, which dictates its susceptibility to nucleophilic attack, is stabilized by resonance with the adjacent hydroxyl group and the aromatic benzoxazole (B165842) ring. To enhance reactivity for nucleophilic acyl substitution, the hydroxyl group is typically converted into a better leaving group researchgate.netmdpi.com.

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Salt Formation | Base (e.g., NaOH, Et₃N) | Carboxylate Salt | Acid-base reaction, often improves water solubility. |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Activates the acid for further reactions. |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Known as Fischer Esterification. |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | Amide | Requires activation of the carboxylic acid. |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol | Reduces the carboxylic acid to an alcohol. |

Reactive Sites and Functional Group Interconversions on the Benzoxazole Ring

The benzoxazole ring itself is an aromatic system, making it relatively stable but also amenable to functionalization through various reactions wikipedia.org. The key reactive sites on the core scaffold, beyond the carboxylic acid group, are the C-H bonds.

C2-Position : The C-H bond at the C2 position (the carbon atom between the oxygen and nitrogen) is the most acidic proton on the heterocyclic part of the scaffold. This site is particularly susceptible to deprotonation followed by electrophilic attack or direct functionalization via transition-metal-catalyzed C-H activation methods.

Fused Benzene (B151609) Ring (C4, C5, C6) : The C-H bonds at positions 4, 5, and 6 on the benzene portion of the molecule are potential sites for electrophilic aromatic substitution. The directing effects of the fused oxazole (B20620) ring and the existing carboxylic acid group will influence the regioselectivity of these reactions. Synthesis of functionalized benzoxazoles at these positions is considered challenging but can be achieved, for instance, through transition-metal-promoted C-H functionalization strategies, often using a directing group approach.

Functional group interconversions can be complex. For example, a nitro group, if introduced onto the ring, could be reduced to an amino group, which could then be further modified through diazotization or other reactions common for aromatic amines. However, the most studied transformations focus on the direct introduction of new functional groups via C-H activation rather than the interconversion of existing ones.

Derivatization Strategies for Enhancing Molecular Complexity

The conversion of the carboxylic acid at the 7-position into esters and amides is a fundamental strategy for creating diverse libraries of compounds. These reactions proceed through standard organic chemistry methodologies.

Ester Synthesis: The most direct method for ester synthesis is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. Alternatively, to avoid strong acids and high temperatures, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. For more sensitive substrates, the acid can be activated first, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an alcohol to form the ester.

Amide Synthesis: Amide bond formation typically requires the activation of the carboxylic acid to overcome the low nucleophilicity of amines and the poor leaving group ability of the hydroxyl group semanticscholar.orgtandfonline.com. This is commonly achieved using peptide coupling reagents. The carboxylic acid is treated in situ with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, to form a highly reactive intermediate, which is then readily attacked by the amine to yield the corresponding amide semanticscholar.org. Another common route involves the conversion of the carboxylic acid to its acyl chloride, which then reacts exothermically with an amine.

| Derivative | Method | Typical Reagents | Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | R-OH, H₂SO₄ (cat.) | Reflux |

| Ester | Alkylation | R-X, Base (e.g., K₂CO₃) | Room Temp. to Reflux |

| Ester | From Acyl Chloride | 1. SOCl₂ 2. R-OH, Pyridine | 0 °C to Room Temp. |

| Amide | Coupling Reagent | R-NH₂, DCC, HOBt | Room Temp. |

| Amide | From Acyl Chloride | 1. (COCl)₂ 2. R-NH₂ | 0 °C to Room Temp. |

Building additional rings onto the 1,3-benzoxazole-7-carboxylic acid scaffold can generate novel polycyclic heterocyclic systems, such as oxazolo-quinolines nih.govwikipedia.org. While direct examples starting from this specific isomer are not extensively documented, established synthetic strategies for ring annulation on aromatic cores can be proposed as viable pathways.

One potential strategy involves the chemical modification of the 7-carboxylic acid group into a different functional group that can participate in an intramolecular cyclization. For example:

Curtius or Hofmann Rearrangement : The carboxylic acid can be converted to an acyl azide (via its ester or acyl chloride) and subsequently undergo a Curtius rearrangement to yield an isocyanate, which can be hydrolyzed to the 7-amino-1,3-benzoxazole.

Ring Annulation : This newly installed amino group, being ortho to a C-H bond of the benzene ring, can then be used in classic ring-forming reactions.

Gould-Jacobs Reaction : Reacting the 7-aminobenzoxazole with an alkoxymethylenemalonic ester derivative and subsequent thermal cyclization would be a plausible route to construct a fused pyridine ring, yielding an oxazolo[4,5-h]quinoline system researchgate.netresearchgate.net.

Friedländer Annulation : Condensation of the 7-aminobenzoxazole with a compound containing an enolizable ketone adjacent to a carbonyl group could also be used to build a fused quinoline ring science.gov.

Another approach is intramolecular Friedel-Crafts acylation . If the benzoxazole nitrogen or C2 position is functionalized with a tethered aromatic group, the 7-carboxylic acid could be converted to its acyl chloride and then cyclized onto the tethered ring using a Lewis acid catalyst to form a fused ketone researchgate.netmasterorganicchemistry.com. This strategy is effective for forming 5-, 6-, and 7-membered rings.

Direct C-H functionalization is a powerful, modern strategy for derivatizing heterocyclic scaffolds without the need for pre-functionalized starting materials. The benzoxazole core is an excellent substrate for such transformations.

Arylation of the Benzoxazole Core: Transition-metal catalysis, particularly with palladium, is widely used for the direct arylation of benzoxazoles. The nitrogen atom of the oxazole ring can act as an innate directing group, facilitating the activation of specific C-H bonds.

C2-Arylation : The C-H bond at the C2 position is the most common site for direct functionalization. Palladium-catalyzed direct arylation reactions with aryl halides (bromides or chlorides) can efficiently install a variety of aryl and heteroaryl groups at this position.

Remote C-H Arylation : While C2 is the most electronically activated site, functionalization at other positions on the fused benzene ring (C4, C5, C6, C7) is also possible. These reactions often rely on a directing group strategy where a functional group on the starting material (often a precursor like 2-amidophenol) directs a metal catalyst to a specific C-H bond. After the C-H functionalization step, subsequent cyclization forms the substituted benzoxazole.

| Position | Reaction Type | Catalyst/Reagents | Key Feature |

|---|---|---|---|

| C2 | Direct Arylation | Pd(OAc)₂/Ligand, Base, Aryl Halide | Targets the most acidic C-H bond on the heterocycle. |

| C2 | Oxidative Amination | Iodine, TBHP, Amine | Metal-free method for C-N bond formation. |

| C4 | Directed Arylation | Pd(OAc)₂, Directing Group (Amide) | Functionalization via cyclization of a pre-functionalized precursor. |

| C7 | Directed Functionalization | Transition Metal Catalyst, Directing Group | Allows for regioselective functionalization at a typically less reactive site. |

These C-H activation strategies provide a highly atom-economical route to increase the molecular complexity of the benzoxazole scaffold, making them valuable tools in medicinal and materials chemistry research.

Advanced Spectroscopic and Structural Characterization of 1,3 Benzoxazole 7 Carboxylic Acid and Its Analogs

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are essential for elucidating the molecular structure and electronic properties of organic compounds. For 1,3-Benzoxazole-7-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), Mass Spectrometry, and UV-Vis Absorption Spectroscopy would provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The proton on the oxazole (B20620) ring (H-2) would likely appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The three protons on the benzene (B151609) ring would present as a complex splitting pattern (likely a doublet, a triplet, and another doublet, or variations thereof) in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, generally above δ 10.0 ppm, and its signal would disappear upon D₂O exchange.

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between δ 160 and 185 ppm. The carbon atoms of the benzoxazole (B165842) ring system would resonate in the aromatic region (δ 110-160 ppm). The carbon atom at the junction of the two rings and the carbon bonded to the nitrogen and oxygen atoms would have distinct chemical shifts influenced by the heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.0 - 9.0 (s) | - |

| Aromatic H | 7.0 - 8.5 (m) | - |

| COOH | >10.0 (br s) | - |

| C=O | - | 160 - 185 |

Note: s = singlet, br s = broad singlet, m = multiplet. These are predicted values based on general principles and data for related structures.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the benzoxazole ring. A very broad O-H stretching vibration is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. chemicalbook.com The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band between 1760 and 1690 cm⁻¹. chemicalbook.com The C-O stretching and O-H bending vibrations of the carboxylic acid would be found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. chemicalbook.com Vibrations associated with the aromatic and heterocyclic rings, including C=C and C=N stretching, would appear in the 1600-1400 cm⁻¹ region, while C-H bending vibrations would be observed at lower wavenumbers.

FT-Raman Spectroscopy: FT-Raman spectroscopy, being complementary to FT-IR, would also reveal characteristic vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. Specific assignments would require theoretical calculations, but the C=O and ring breathing modes are expected to be prominent.

Table 2: Expected Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |

| Aromatic/Heterocyclic | C=C, C=N stretch | 1600 - 1400 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅NO₃), the expected molecular weight is approximately 163.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Key fragmentation pathways for carboxylic acids often involve the loss of hydroxyl (M-17) or the entire carboxyl group (M-45). libretexts.org Fragmentation of the benzoxazole ring could also lead to characteristic ions. For an analog, 2-Methyl-1,3-benzoxazole-7-carboxylic acid, a molecular weight of 177.16 g/mol is noted. spectrabase.com

UV-Vis Absorption Spectroscopy in Theoretical Contexts

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While experimental data for this compound is not available, theoretical calculations on related benzoxazole derivatives suggest that the absorption maxima would be influenced by the π-conjugated system. nih.gov Benzoic acid itself has characteristic absorption peaks around 190 nm, 230 nm, and 280 nm. researchgate.net The fusion of the oxazole ring would be expected to shift these absorptions, likely resulting in absorption maxima in the UVA and UVB regions (290-400 nm). scielo.br

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Determination of Crystal Structures and Molecular Geometry

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Feature | Hydrogen-bonded carboxylic acid dimers |

| Molecular Geometry | Largely planar |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). This functionality facilitates the formation of strong intermolecular hydrogen bonds. Carboxylic acids commonly form cyclic dimers through two robust O-H···O hydrogen bonds, a motif that significantly stabilizes the crystal structure libretexts.org. In the case of this compound, such dimeric structures are highly probable, creating a stable, planar unit. Beyond this primary interaction, the nitrogen atom of the oxazole ring can also act as a hydrogen bond acceptor, potentially interacting with acidic protons from neighboring molecules, further extending the hydrogen-bonding network.

The planar, aromatic benzoxazole ring system is conducive to π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The strength and geometry of these stacking interactions are modulated by the electronic properties of the molecule rsc.org. The fusion of the benzene and oxazole rings creates an extended π-system that can engage in face-to-face or offset stacking arrangements, contributing to the cohesion of the crystal lattice. The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds can influence the electron density of the aromatic rings, thereby modulating the strength of the π-π stacking interactions rsc.org. In various coordination compounds involving ligands with extended π-systems similar to benzoxazole, π-π stacking interactions, in conjunction with hydrogen bonding, govern the formation of one-dimensional ladder-like structures in the solid state nih.gov.

Hirshfeld Surface Analysis and Pairwise Interaction Energy Calculations

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds nih.gov.

A representative breakdown of intermolecular contacts for a related benzoxazole derivative is detailed in the table below. These interactions are dominated by hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts, which is typical for organic molecules rich in these elements nih.govresearchgate.netnih.gov.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.2 |

| O···H / H···O | 19.9 |

| C···H / H···C | 17.8 |

| Other Contacts | 30.1 |

Data derived from a related benzoxazole methyl ester analog as a proxy for this compound researchgate.net.

Pairwise interaction energy calculations, often performed using computational models like M06-2X/def2-TZVP or B3LYP, complement the Hirshfeld analysis by quantifying the energetic strength of these interactions nih.gov. For self-assembled dimers stabilized by both hydrogen bonding and π-π stacking, the dimerization energies can be substantial. For example, in related systems, these energies have been calculated to be in the range of -31 to -33 kcal mol⁻¹ nih.gov. In the context of this compound, the primary C-H···O hydrogen bond energy in the crystal packing of an analog has been computed to be around 44.8 kJ mol⁻¹ (approximately 10.7 kcal mol⁻¹) researchgate.net. These calculations confirm that hydrogen bonding and van der Waals forces, including π-π stacking, are the dominant interactions responsible for the stability of the crystal structure researchgate.net.

Computational Chemistry and Theoretical Insights into 1,3 Benzoxazole 7 Carboxylic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1,3-Benzoxazole-7-carboxylic acid, DFT can be employed to predict a wide range of properties, from its geometry to its reactivity, with a favorable balance between accuracy and computational cost. The B3LYP functional with a basis set like 6-311++G(d,p) is a common level of theory for such investigations on organic molecules. google.com

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, the key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Conformational analysis would be particularly important due to the rotational freedom of the carboxylic acid group (-COOH) relative to the benzoxazole (B165842) ring. Different orientations of the hydroxyl group can lead to different conformers, potentially stabilized by intramolecular hydrogen bonds. frontiersin.orggoogle.com Computational studies would identify the most stable conformer(s) and the energy differences between them. frontiersin.org This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Theoretical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-C2 | Data not available | C7a-O1-C2 | Data not available |

| C2-N3 | Data not available | O1-C2-N3 | Data not available |

| N3-C3a | Data not available | C2-N3-C3a | Data not available |

| C7-C(OOH) | Data not available | C6-C7-C(OOH) | Data not available |

| C(O)-OH | Data not available | O=C-OH | Data not available |

(Note: Data is illustrative as specific published values for this molecule are unavailable.)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be located primarily on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the entire conjugated system, including the carboxylic acid group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

(Note: Data is illustrative as specific published values for this molecule are unavailable.)

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would likely be centered on the oxygen and nitrogen atoms.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is expected to be a prominent positive region.

Green regions represent areas of neutral potential.

The MEP map provides valuable insights into intermolecular interactions, particularly hydrogen bonding, and helps predict how the molecule will interact with other molecules or biological receptors.

Reactivity Descriptors (Electrophilicity, Hardness, Softness, Chemical Potential)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from conceptual DFT.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. This index helps to quantify the electrophilic power of the molecule.

These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity profile.

Table 3: Global Reactivity Descriptors for this compound (Theoretical Data)

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Global Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

(Note: Data is illustrative as specific published values for this molecule are unavailable.)

Simulation of Spectroscopic Properties

DFT calculations can simulate various spectroscopic properties, providing theoretical spectra that can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific absorption bands in experimental IR and Raman spectra to particular vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid or the C=N stretch of the oxazole (B20620) ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data is a powerful tool for structure elucidation and conformational analysis.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This helps in understanding the electronic transitions responsible for the molecule's UV-Vis absorption bands.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. They offer a quantitative method to map out the regions corresponding to chemical bonds, lone pairs, and atomic cores.

ELF: The ELF value ranges from 0 to 1. Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as covalent bonds and lone pairs. Regions with low values indicate delocalized electrons.

LOL: The LOL also helps visualize areas of high electron localization. High LOL values (typically > 0.5) are found in regions dominated by localized electrons, such as the middle of a covalent bond or in lone pair regions.

For this compound, ELF and LOL maps would clearly delineate the covalent bonding framework, the lone pairs on the oxygen and nitrogen atoms, and the core electrons of the carbon, nitrogen, and oxygen atoms, providing a profound insight into the chemical bonding of the molecule. google.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational changes, stability, and interactions with their environment, such as a solvent or a biological receptor. For benzoxazole derivatives, MD simulations have been instrumental in validating the stability of ligand-receptor complexes identified through molecular docking.

In a typical MD simulation study of a benzoxazole derivative, the system (ligand, receptor, and solvent) is modeled using a force field, and the classical equations of motion are solved iteratively to trace the trajectory of each atom over time. This allows for the analysis of various parameters, including root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (RoG) to understand the compactness of the system. researchgate.net Such simulations, often run for nanoseconds, can confirm that a docked benzoxazole derivative maintains stable interactions within a receptor's binding site. nih.govresearchgate.net

A study on benzoxazole derivatives as potential anticancer agents targeting VEGFR-2 utilized MD simulations to confirm the stability of the ligand-receptor complexes. nih.gov The binding free energies calculated from these simulations correlated well with experimental inhibitory activities, underscoring the predictive power of this technique. nih.govrsc.org

In Silico Screening and Molecular Interaction Methodologies

In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern drug discovery for the rational design of new therapeutic agents. These methods have been widely applied to benzoxazole derivatives to explore their therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity. rsc.orgnih.gov For benzoxazole derivatives, docking studies have been performed against a variety of biological targets, including enzymes and receptors implicated in cancer, bacterial infections, and inflammation. nih.govnih.govnih.gov

For instance, in the pursuit of novel antimicrobial agents, 2-substituted benzoxazole derivatives were docked into the active site of the DNA gyrase enzyme. nih.gov The results of these docking simulations helped to elucidate the binding mode and rationalize the observed antibacterial activity. nih.gov Similarly, docking studies of benzoxazole derivatives into the binding site of VEGFR-2, a target for anticancer drugs, identified key amino acid residues responsible for stabilizing the inhibitors in the binding pocket. nih.govrsc.org

While no specific docking studies on this compound are readily available, we can hypothesize its potential interactions based on its structure. The benzoxazole core provides a planar, aromatic system capable of forming π-stacking interactions with aromatic residues in a binding pocket. The oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors. researchgate.net Crucially, the 7-carboxylic acid group can serve as a potent hydrogen bond donor and acceptor, and also participate in ionic interactions, which could significantly influence its binding specificity and affinity for a target protein.

A representative molecular docking study on a series of benzoxazole derivatives against DNA gyrase revealed the docking scores and key interacting residues, as summarized in the table below.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Derivative 1 | -6.687 | Not specified |

| Derivative 2 | -6.463 | Not specified |

| Derivative 3 | -6.414 | Not specified |

| Ciprofloxacin (Standard) | -6.092 | Not specified |

| This table is based on data from a study on various benzoxazole derivatives and does not include this compound. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules (steric, electrostatic, hydrophobic, etc.) with their activity. nih.gov

Several QSAR studies have been conducted on benzoxazole derivatives to guide the design of more potent compounds. nih.govresearchgate.netijpsdronline.com In a study of benzoxazole derivatives as anticancer agents, 3D-QSAR models were developed for their activity against different cancer cell lines. nih.govrsc.org The resulting contour maps from CoMFA and CoMSIA analyses provided a visual representation of how different structural modifications would affect the biological activity, indicating regions where bulky groups or electronegative groups would be favorable or unfavorable. nih.govrsc.org

A 3D-QSAR study on benzoxazole derivatives as VEGFR-2 inhibitors yielded the following statistical parameters for the generated models, indicating their predictive capability.

| Model | Cell Line | R²cv (Cross-validated) | R²pred (Predictive) |

| CoMFA | HepG2 | 0.509 | 0.5128 |

| CoMSIA | HepG2 | 0.711 | 0.6198 |

| CoMFA | HCT-116 | 0.574 | 0.5597 |

| CoMSIA | HCT-116 | 0.531 | 0.5804 |

| CoMFA | MCF-7 | 0.568 | 0.5057 |

| CoMSIA | MCF-7 | 0.669 | 0.6577 |

| This table is based on data from a study on various benzoxazole derivatives and does not include this compound. nih.govrsc.org |

Advanced Research Applications and Future Perspectives

Integration in Advanced Materials Science

The rigid, planar structure and inherent aromaticity of the benzoxazole (B165842) core make it an attractive building block for the development of advanced functional materials. The introduction of a carboxylic acid group at the 7-position provides a versatile handle for further chemical modifications, enabling the fine-tuning of material properties.

Benzoxazole derivatives are known for their fluorescent properties and have been investigated for applications such as optical brighteners. bohrium.com The photophysical properties of benzoxazole-containing systems are a subject of ongoing research. For instance, studies on 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives have revealed that the nature of the electron transition (π-π* or intramolecular charge transfer) and, consequently, the spectral properties are determined by the substitution pattern on the N-phenylcarbazole moiety. nih.gov These findings highlight the potential for tuning the optical characteristics of benzoxazole-based molecules. Although specific data for 1,3-Benzoxazole-7-carboxylic acid is not extensively documented in this context, the general principles derived from related structures suggest its potential utility in the design of novel optical and electronic materials. The carboxylic acid group could serve as an anchoring point for incorporation into larger conjugated systems or for attachment to surfaces, which is a critical aspect in the fabrication of organic electronic devices like Organic Light-Emitting Diodes (OLEDs).

A study on the synthesis of benzoxazole-2-carboxylate derivatives indicated that the electronic nature of substituents on the benzene (B151609) ring influences the cyclization reaction yield. researchgate.net Specifically, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position were found to enhance the formation of the cyclic product. researchgate.net This suggests that the electronic properties of the benzoxazole system can be modulated through synthetic design, a key factor in the development of materials with specific electronic functionalities.

The development of sustainable energy storage systems has spurred research into redox-active organic materials as alternatives to traditional metal-based batteries. Benzoxazole derivatives are being explored as potential redox-active moieties for incorporation into polymer backbones for use in organic radical batteries. researchgate.netnih.govdocumentsdelivered.com A combined theoretical and experimental screening approach has been proposed to identify suitable benzoxazole-based molecules for this application. researchgate.netnih.govdocumentsdelivered.com The carboxylic acid functionality of this compound offers a straightforward route for its polymerization, for example, through condensation reactions to form polyesters or polyamides. Such polymers could exhibit interesting redox properties, contributing to the development of novel energy storage materials. The electrochemical characterization of these materials, often performed using techniques like cyclic voltammetry, is crucial for evaluating their performance and stability. researchgate.netnih.gov

The following table summarizes the key aspects of integrating benzoxazole derivatives into advanced materials:

| Application Area | Key Features of Benzoxazole Scaffold | Role of 7-Carboxylic Acid Group | Potential Research Directions |

| Optical Materials | Fluorescence, Rigid Planar Structure | Anchoring to surfaces, Incorporation into larger systems | Synthesis and characterization of conjugated polymers incorporating this compound for OLED applications. |

| Electronic Materials | Tunable Electronic Properties | Modification of electronic character through derivatization | Investigation of the impact of the 7-carboxylic acid group on the charge transport properties of benzoxazole-based materials. |

| Redox-Active Polymers | Redox Activity | Polymerization handle (e.g., for polyesters, polyamides) | Development of redox-active polymers from this compound for organic battery applications and their electrochemical evaluation. |

Supramolecular Chemistry and Molecular Recognition

The benzoxazole scaffold can participate in non-covalent interactions, making it a valuable component in the field of supramolecular chemistry and molecular recognition. The 7-carboxylic acid group, in particular, can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular assemblies.

The ability of benzoxazole derivatives to form complexes with metal ions is a well-established area of study. For instance, 2-(1'/2'-hydroxynaphthyl)benzoxazoles have been shown to form complexes with various metal ions, including Mg(II), Fe(II), Co(II), Ni(II), Zn(II), and Cd(II). semanticscholar.org The formation of these complexes influences the photophysical properties of the ligands, indicating a disruption of the excited-state intramolecular proton transfer (ESIPT) process upon metal ion coordination. semanticscholar.org While this research focuses on a different substitution pattern, it underscores the potential of the benzoxazole core to act as a binding site in host-guest systems. The 7-carboxylic acid group in this compound could participate in coordinating metal ions or other guest molecules through a combination of interactions involving the carboxylate and the heteroatoms of the benzoxazole ring.

The development of chiral sensors for the enantioselective recognition of carboxylic acids is an active area of research. frontiersin.orgresearchgate.netresearchgate.netrsc.org Various chiral scaffolds, such as those based on BINOL-amino alcohols, have demonstrated excellent enantiodifferentiation properties for carboxylic acids, which can be observed through techniques like ¹H NMR spectroscopy. frontiersin.org While there is no direct evidence of this compound being used for chiral recognition, the principle of using chiral molecules to differentiate enantiomers of carboxylic acids is well-established.

In the realm of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com For instance, the asymmetric synthesis of a cyclopentane-1-carboxylic acid derivative has been achieved using a chiral amine as an auxiliary. nih.gov Although the direct use of this compound as a chiral auxiliary has not been reported, its structure presents possibilities. If resolved into its enantiomers, the chiral benzoxazole scaffold could potentially be used to direct stereoselective transformations. Furthermore, research on the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes has been catalyzed by chiral vanadyl complexes with benzoxazole-2-thiols, achieving high enantioselectivities. acs.org This demonstrates the utility of chiral benzoxazole-containing ligands in asymmetric catalysis.

Catalysis and Ligand Design

The nitrogen and oxygen atoms within the benzoxazole ring system provide potential coordination sites for metal ions, making benzoxazole derivatives attractive candidates for ligand design in catalysis. The 7-carboxylic acid group can further enhance the binding capabilities of the molecule or act as a functional handle for anchoring the catalyst to a support.

Research has shown that benzoxazole derivatives can be employed in various catalytic reactions. For example, palladium-catalyzed decarbonylative C–H functionalization of azoles has been reported, where benzoxazole is a suitable substrate. acs.org Copper-catalyzed ring-opening and functionalization of benzoxazoles have also been developed. acs.org These studies highlight the reactivity of the benzoxazole core and its potential for transformation into more complex structures that could serve as ligands.

The synthesis of metal complexes with benzoxazole-containing ligands is an active field of research. Cobalt(II) complexes with 2-methylbenzoxazole (B1214174) have been synthesized and structurally characterized. researchgate.net Furthermore, metal complexes of benzoxazole derivatives have been investigated for their potential to reverse multidrug resistance in bacteria, where the metal complex often exhibits enhanced activity compared to the free ligand. nih.gov These examples suggest that this compound could be a valuable ligand for the synthesis of novel metal complexes with interesting catalytic or biological properties. The carboxylic acid group could act as a secondary binding site, leading to the formation of stable chelate complexes.

Chemical Probes and Biosensor Development

The inherent photoluminescent properties of the benzoxazole scaffold make its derivatives ideal candidates for the development of fluorescent chemical probes and biosensors. periodikos.com.brperiodikos.com.br These tools are designed to detect and quantify specific analytes, such as biomolecules or metal ions, often with high sensitivity and selectivity, and are invaluable for applications in diagnostics and cellular imaging.

Benzoxazole derivatives have been identified as sensitive and potentially safer alternatives to commonly used fluorescent DNA probes. periodikos.com.brperiodikos.com.br Studies have shown that upon interaction with DNA, typically through intercalation, these compounds exhibit a significant enhancement in their fluorescence emission. periodikos.com.br This "light-up" response makes them excellent probes for nucleic acid detection.

Beyond DNA, benzoxazole-based probes have been engineered to recognize other crucial biological targets and metal ions:

Biothiols : Fluorescent probes using a benzothiazole (B30560) core (a bioisostere of benzoxazole) have been synthesized to detect biothiols like glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys). nih.gov These probes show a strong fluorescent signal upon reaction with the mercapto group of the biothiols and can be used for naked-eye recognition. nih.gov

Metal Ions : Researchers have developed a rhodamine-based 2-aminobenzoxazole (B146116) probe for the reversible detection of ferric ions (Fe³⁺). rsc.org The coordination of the Fe³⁺ ion to the benzoxazole unit triggers a strong fluorescence emission, enabling the probe to be used for mapping Fe³⁺ distribution within living cells. rsc.org Similarly, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been created for the optical detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions. mdpi.com

Microenvironment Sensing : The fluorescence of certain derivatives, such as 2-(2',4'-dihydroxyphenyl) benzoxazole, is highly sensitive to the local microenvironment, including pH. This property allows them to function as probes for reporting on environmental changes within biological systems. researchgate.net

The successful application of these probes in detecting analytes in complex biological samples and for intracellular imaging highlights the immense potential of benzoxazole derivatives in the field of biosensors. nih.govrsc.org

Molecular Targeting and Mechanistic Investigations in Biological Systems

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. Benzoxazole derivatives have been the subject of intensive investigation to elucidate their mechanisms of action and to map their interactions with proteins and other biomolecules.

The wide therapeutic potential of benzoxazole compounds stems from their ability to interact favorably with a diverse range of protein targets. nih.gov Research has focused on uncovering the specific molecular pathways through which they exert their effects, particularly as anticancer and antimicrobial agents.

A primary mechanism of action for several anticancer benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Patented benzoxazole derivatives have shown excellent activity against various protein targets, with some compounds advancing to clinical trials. nih.gov

In the context of antimicrobial activity, some benzoxazole derivatives have been found to target essential bacterial enzymes. For instance, certain derivatives exhibit good antibacterial activity against plant pathogens like Xanthomonas oryzae, with defined structure-activity relationships guiding the development of more potent compounds. mdpi.com For anticancer applications, palladium(II) complexes featuring benzoxazole-derivative ligands have been shown to bind to DNA, inducing conformational changes that can trigger cell death pathways. rsc.org These mechanistic insights are critical for the rational design of new therapeutic agents with improved efficacy and specificity.

A combination of computational modeling and experimental validation provides a powerful strategy for studying protein-ligand interactions. This dual approach has been extensively applied to benzoxazole derivatives to predict their binding modes and confirm their biological activity.

Computational Approaches , such as molecular docking and Density Functional Theory (DFT), are used to simulate the interaction between a benzoxazole derivative and its protein target at the atomic level.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure and properties of the molecules, which helps in correlating structure with activity and predicting reactivity. researchgate.net

Experimental Approaches are then used to verify these computational predictions and to quantify the interactions.

Spectroscopic Techniques : Methods like Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can confirm the binding of a ligand to a protein and provide information about the binding affinity and any conformational changes that occur. mdpi.com For example, titrating a solution of a benzoxazole-based chemosensor with metal ions and observing the changes in its fluorescence spectrum can quantify the binding interaction. mdpi.com

Cell-based Assays : Ultimately, the biological effect of the protein-ligand interaction is tested in living cells. Assays measuring cell viability, enzyme inhibition, or changes in cellular processes confirm the molecule's mechanism of action. For example, the antiproliferative activity of palladium(II) benzoxazole complexes was evaluated against various human cancer cell lines to determine their IC₅₀ values. rsc.org

This synergistic use of computational and experimental methods accelerates the drug discovery process by allowing for the rational design and optimization of benzoxazole derivatives as potent and selective modulators of biological targets.

Examples of Protein/Analyte Interaction Studies with Benzoxazole Derivatives

| Benzoxazole Derivative Type | Target | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Generic Benzoxazoles | DNA | Fluorescence Spectroscopy | Increased fluorescence emission upon DNA intercalation. | periodikos.com.brperiodikos.com.br |

| Rhodamine-benzoxazole conjugate | Fe³⁺ ions | Fluorescence Spectroscopy, Cell Imaging | Probe enables selective detection and intracellular imaging of Fe³⁺. | rsc.org |

| Macrocyclic Benzoxazole | Zn²⁺, Cd²⁺ ions | Fluorescence and NMR Spectroscopy | Acts as a chemosensor with optical detection capabilities for target ions. | mdpi.com |

| Palladium(II) Complex | Cancer Cells (HCT-116, etc.) | Cell-based antiproliferative assays | Complexes show higher anticancer activity than cisplatin (B142131) against certain cell lines. | rsc.org |

| 2-(2',4'-dihydroxyphenyl) benzoxazole | Microenvironment (pH) | Spectroscopy, DFT/TD-DFT | Fluorescence is highly sensitive to environmental pH. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-benzoxazole-7-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of ortho-substituted precursors. For example, coupling carboxylic acid derivatives with hydroxylamine or using Pd-catalyzed cross-coupling reactions to functionalize the benzoxazole core. Key steps include:

- Acid chloride formation : Reacting precursor acids (e.g., substituted benzoic acids) with thionyl chloride.

- Cyclization : Using dehydrating agents (e.g., polyphosphoric acid) to form the benzoxazole ring.

- Purification : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy :

- NMR : -NMR should show characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), carboxylic acid proton (δ 12–13 ppm, if unesterified).

- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm), and benzoxazole C–N/C–O vibrations (~1600 cm).

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (CHNO: C 54.86%, N 7.99%) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in inflammatory pathways). Focus on substituents at the 2- and 5-positions of the benzoxazole ring.

- QSAR Analysis : Correlate electronic parameters (Hammett σ constants) and steric bulk of substituents with experimental IC values. For example, electron-withdrawing groups at position 2 may enhance anti-inflammatory activity .

- Data Interpretation : Validate models with in vitro assays (e.g., COX-2 inhibition). Discrepancies between predicted and observed activities may indicate unaccounted solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in -NMR chemical shifts for the carboxylic proton (δ 12.1 vs. 12.8 ppm) may arise from solvent polarity or pH.

- Resolution : Standardize sample preparation (e.g., DMSO-d with 1% TFA) and compare against reference spectra from crystallographically validated structures .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., nitro at position 5) to bias halogenation (Cl/FeCl) toward position 4.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) require anhydrous conditions and aryl boronic acids with matched electronic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.